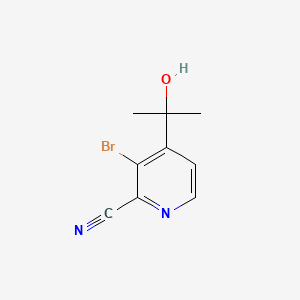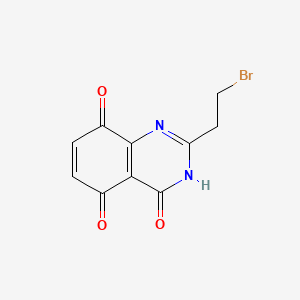![molecular formula C19H28O B13836071 (10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-4-en-3-one, also known as 4-androsten-3-one, is a steroidal compound with the molecular formula C19H28O. It is a key intermediate in the biosynthesis of androgens and estrogens, playing a crucial role in the production of testosterone and estrone. This compound is structurally characterized by a four-ring core, typical of steroids, with a ketone group at the third carbon position and a double bond between the fourth and fifth carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Androst-4-en-3-one can be synthesized through various chemical routes. One common method involves the oxidation of dehydroepiandrosterone (DHEA) using reagents such as chromium trioxide or pyridinium chlorochromate. Another approach is the microbial transformation of sterols, where microorganisms like Mycobacterium species convert sterols into androst-4-en-3-one through a series of enzymatic reactions .
Industrial Production Methods: In industrial settings, the production of androst-4-en-3-one often involves the use of biocatalysis. Microbial fermentation processes are employed to convert plant sterols into the desired steroid. This method is favored due to its efficiency and the ability to produce large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce androst-4-ene-3,17-dione.
Reduction: Reduction reactions can convert it into androst-4-en-3-ol.
Substitution: It can undergo substitution reactions at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Androst-4-ene-3,17-dione.
Reduction: Androst-4-en-3-ol.
Substitution: Various halogenated and nucleophilic derivatives.
Wissenschaftliche Forschungsanwendungen
Androst-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroids and steroidal drugs.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Wirkmechanismus
Androst-4-en-3-one exerts its effects primarily through its conversion to active androgens and estrogens. It serves as a precursor in the biosynthesis of testosterone and estrone. The conversion involves enzymatic reactions catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase and aromatase. These enzymes facilitate the transformation of androst-4-en-3-one into its active forms, which then interact with androgen and estrogen receptors to exert their biological effects .
Vergleich Mit ähnlichen Verbindungen
Androst-4-en-3-one is structurally and functionally similar to several other steroidal compounds, including:
Androstenedione (Androst-4-ene-3,17-dione): A direct precursor to testosterone and estrone.
Testosterone (Androst-4-en-17β-ol-3-one): The primary male sex hormone.
Dehydroepiandrosterone (Androst-5-en-3β-ol-17-one): A precursor to androgens and estrogens.
Estrone (Estra-1,3,5(10)-triene-3-ol-17-one): A primary estrogen.
Uniqueness: Androst-4-en-3-one is unique in its role as an intermediate in the biosynthesis of both androgens and estrogens. Its ability to be converted into multiple biologically active steroids makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C19H28O |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |
InChI-Schlüssel |
MSEZLHAVPJYYIQ-QKBRSHRXSA-N |
Isomerische SMILES |
C[C@@]12CCCC1C3CCC4=CC(=O)CC[C@@]4(C3CC2)C |
Kanonische SMILES |
CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
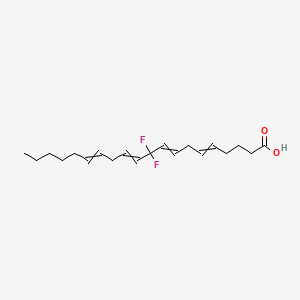

![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
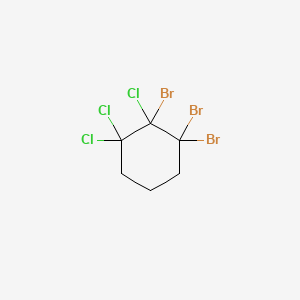

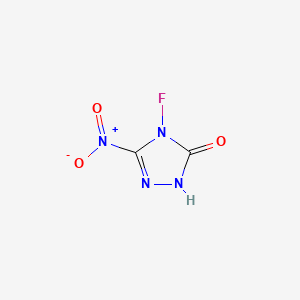

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
